molecular formula C15H16ClF3N2O2 B3983321 3-butyl-1-(2-chlorobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

3-butyl-1-(2-chlorobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B3983321
M. Wt: 348.75 g/mol
InChI Key: YZMGXENCDKXJTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-butyl-1-(2-chlorobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a butyl group, a chlorobenzoyl group, and a trifluoromethyl group attached to a dihydropyrazol ring. These structural features confer specific chemical and physical properties that make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-1-(2-chlorobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the condensation of a hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.

    Chlorobenzoylation: The chlorobenzoyl group is introduced through an acylation reaction, typically using 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group or the pyrazole ring, resulting in different reduced forms of the compound.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-butyl-1-(2-chlorobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Studies may focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. Research may involve screening for activity against various diseases, optimizing pharmacokinetic properties, and evaluating safety and efficacy in preclinical and clinical studies.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find use in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-butyl-1-(2-chlorobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    3-butyl-1-(2-chlorobenzoyl)-4,5-dihydro-1H-pyrazol-5-ol: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.

    3-butyl-1-(2-methylbenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol: Contains a methyl group instead of a chlorine atom, potentially altering its properties.

    3-butyl-1-(2-chlorobenzoyl)-5-methyl-4,5-dihydro-1H-pyrazol-5-ol: Has a methyl group instead of a trifluoromethyl group, which may influence its stability and reactivity.

Uniqueness

The presence of both the trifluoromethyl and chlorobenzoyl groups in 3-butyl-1-(2-chlorobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol makes it unique compared to similar compounds

Properties

IUPAC Name

[3-butyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(2-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClF3N2O2/c1-2-3-6-10-9-14(23,15(17,18)19)21(20-10)13(22)11-7-4-5-8-12(11)16/h4-5,7-8,23H,2-3,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMGXENCDKXJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-butyl-1-(2-chlorobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 2
3-butyl-1-(2-chlorobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 3
3-butyl-1-(2-chlorobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 4
3-butyl-1-(2-chlorobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 5
3-butyl-1-(2-chlorobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 6
3-butyl-1-(2-chlorobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.